REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:9][C:10]([CH3:11])([O-:12])[CH3:13].[ClH:27].[F:15][c:16]1[cH:17][c:18]([O:25][CH3:26])[cH:19][cH:20][c:21]1[N+:22](=[O:23])[O-:24].[K+:14].[OH2:33]>>[C:1](#[N:2])[CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:16]1[cH:17][c:18]([O:25][CH3:26])[cH:19][cH:20][c:21]1[N+:22](=[O:23])[O-:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)c1cc(OC)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |